5-(3-(2-iodobenzoyl)-1H-indol-1-yl-2,4,5,6,7-d5)pentanoicacid
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Overview
Description
AM694 N-pentanoic acid metabolite-d5 is an analytical reference standard with the chemical formula C20H13D5INO3. It is a deuterated form of the metabolite derived from AM694, a potent synthetic cannabinoid. Although the physiological and toxicological properties of this compound have not been fully evaluated, it serves as an internal standard for quantification in analytical methods such as GC-MS or LC-MS .
Chemical Reactions Analysis
AM694 N-pentanoic acid metabolite-d5 likely undergoes similar reactions as its non-deuterated counterpart. These reactions may include oxidation, reduction, and substitution processes. Common reagents and conditions used in these reactions remain speculative due to limited data. Major products formed during these transformations would be deuterated analogs of the corresponding AM694 metabolites.
Scientific Research Applications
The compound’s applications span various scientific fields:
Forensic Chemistry & Toxicology: AM694 N-pentanoic acid metabolite-d5 aids in quantification during forensic drug analysis.
Cannabinoid Research: As a metabolite of AM694, it contributes to our understanding of synthetic cannabinoids’ metabolism and effects.
Pharmacology and Toxicology: Researchers explore its interactions with cannabinoid receptors (CB1 and CB2) and potential therapeutic implications.
Mechanism of Action
While precise details are lacking, AM694 N-pentanoic acid metabolite-d5 likely interacts with the endocannabinoid system. Its mechanism of action may involve modulation of CB1 and CB2 receptors, affecting neurotransmission, pain perception, and immune responses.
Comparison with Similar Compounds
AM694 N-pentanoic acid metabolite-d5 shares similarities with other synthetic cannabinoid metabolites. its uniqueness lies in its deuterated form, which facilitates accurate quantification in analytical assays.
Similar Compounds::AM694: The parent compound, a potent synthetic cannabinoid with affinity for CB1 and CB2 receptors.
Other Synthetic Cannabinoid Metabolites: Explore related metabolites like JWH-081 N-(5-hydroxypentyl) metabolite-d5.
Properties
Molecular Formula |
C20H18INO3 |
---|---|
Molecular Weight |
452.3 g/mol |
IUPAC Name |
5-[2,4,5,6,7-pentadeuterio-3-(2-iodobenzoyl)indol-1-yl]pentanoic acid |
InChI |
InChI=1S/C20H18INO3/c21-17-9-3-1-8-15(17)20(25)16-13-22(12-6-5-11-19(23)24)18-10-4-2-7-14(16)18/h1-4,7-10,13H,5-6,11-12H2,(H,23,24)/i2D,4D,7D,10D,13D |
InChI Key |
YRJDOAITNOJOHV-RPIREVIHSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCC(=O)O)[2H])C(=O)C3=CC=CC=C3I)[2H])[2H] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCCCC(=O)O)C(=O)C3=CC=CC=C3I |
Origin of Product |
United States |
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